2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine
Description
Historical Context and Discovery
The historical development of this compound emerges from the broader evolution of heterocyclic chemistry, which began its foundational period in the 1800s with several notable developments in heterocyclic compound research. The pyrido[3,2-d]pyrimidine scaffold itself represents a relatively recent advancement in the field of fused heterocyclic systems, with systematic research into this particular structural arrangement gaining momentum in the late twentieth and early twenty-first centuries. The compound's discovery and characterization can be traced through the systematic exploration of pyrido[3,2-d]pyrimidine derivatives, which emerged as researchers recognized the potential of these fused ring systems for pharmaceutical applications.
The specific compound this compound was first documented in chemical literature as part of broader investigations into chlorinated pyrido[3,2-d]pyrimidine derivatives. Research efforts focused on developing synthetic methodologies for selective functionalization of the pyrido[3,2-d]pyrimidine core, with particular attention to regioselective substitution patterns that could provide enhanced biological activity. The compound's synthesis typically involves multi-step procedures starting from appropriately substituted precursors, with careful control of reaction conditions to achieve the desired substitution pattern at the 2- and 4-positions of the pyrido[3,2-d]pyrimidine framework.
Contemporary research has demonstrated that efficient synthetic approaches to this compound can be achieved through one-pot synthesis methodologies involving regioselective nucleophilic aromatic substitution and palladium-catalyzed reactions. These developments represent significant advances in the synthetic accessibility of this compound class, enabling broader investigation of their chemical and biological properties. The historical progression from early heterocyclic chemistry foundations to modern sophisticated synthetic methodologies illustrates the compound's position within the evolving landscape of medicinal chemistry research.
Significance in Heterocyclic Chemistry
This compound holds particular significance within heterocyclic chemistry due to its unique structural features and reactivity patterns. The compound represents a sophisticated example of fused heterocyclic architecture, incorporating both pyridine and pyrimidine ring systems in a specific arrangement that provides distinct electronic and steric properties. Within the broader context of heterocyclic chemistry, where approximately half of the twenty million chemical compounds identified by the end of the second millennium are heterocycles, this compound exemplifies the continued expansion and sophistication of heterocyclic molecular design.
The structural significance of this compound lies in its ability to serve as a versatile intermediate for further chemical transformations. The presence of the chlorine atom at the 2-position provides a reactive site for nucleophilic substitution reactions, while the diethylamino group at the 4-position contributes to the compound's electronic properties and potential for hydrogen bonding interactions. This combination of functional groups creates opportunities for selective chemical modifications that can be exploited in the development of more complex molecular structures.
Research investigations have demonstrated that pyrido[3,2-d]pyrimidine derivatives, including this compound, exhibit remarkable diversity in their chemical reactivity patterns. The compound can participate in various types of chemical reactions, including substitution reactions where the chlorine atom can be replaced by other nucleophiles, and reactions involving the diethylamino group that can lead to further functionalization. These reactivity patterns make the compound valuable not only as a research target in its own right but also as a synthetic intermediate for accessing more complex heterocyclic structures.
The significance of this compound within heterocyclic chemistry is further enhanced by its potential applications in medicinal chemistry research. The pyrido[3,2-d]pyrimidine scaffold has been recognized as an emerging framework in medicinal chemistry with broad spectrum activities, including antitumor, antibacterial, central nervous system depressive, anticonvulsant, and antipyretic activities. The specific substitution pattern present in this compound provides unique opportunities for optimizing these biological activities through structure-activity relationship studies.
Overview of Pyrido[3,2-d]pyrimidine Scaffold in Chemical Research
The pyrido[3,2-d]pyrimidine scaffold represents a fundamental structural motif in contemporary chemical research, with this compound serving as a representative example of this important compound class. Current research databases indicate that there are fifteen analogues of the pyrido[3,2-d]pyrimidine scaffold available for sale as building blocks, demonstrating the widespread interest in this structural framework within the research community. The scaffold's importance in chemical research stems from its unique electronic properties and the diverse biological activities exhibited by compounds containing this structural motif.
Recent research developments have highlighted the pyrido[3,2-d]pyrimidine scaffold's potential as a platform for developing selective enzyme inhibitors. Notably, investigations into pyrido[3,2-d]pyrimidine derivatives as selective and potent phosphoinositide 3-kinase delta inhibitors have yielded promising results, with compounds showing excellent enzyme activity with half-maximal inhibitory concentration values in the nanomolar range. These findings demonstrate the scaffold's capacity for achieving high selectivity and potency against specific biological targets, establishing its value in drug discovery research.
The synthetic accessibility of the pyrido[3,2-d]pyrimidine scaffold has been significantly enhanced through the development of efficient synthetic methodologies. Research has demonstrated that efficient one-pot synthesis approaches can be employed to access 2,4-disubstituted pyrido[3,2-d]pyrimidines through regioselective nucleophilic aromatic substitution and palladium-catalyzed reactions. These synthetic advances have made the scaffold more accessible to researchers, enabling broader investigation of structure-activity relationships and the development of compound libraries for biological screening.
Data Tables
Table 1: Physical and Chemical Properties of this compound
Table 2: Research Applications and Biological Activity Data
Properties
IUPAC Name |
2-chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4/c1-3-16(4-2)10-9-8(6-5-7-13-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRSXOHTYPPHOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of pyrido[3,2-d]pyrimidine derivatives typically starts from substituted aminonicotinonitriles or nicotinamide derivatives that undergo cyclization and functional group modifications to form the fused pyrimidine ring system. The key steps include:
- Formation of the pyrido[3,2-d]pyrimidine core via cyclization of appropriately substituted aminonicotinonitriles or related precursors.
- Introduction of the 2-chloro substituent through selective chlorination or by using chlorinated starting materials.
- Attachment of the diethylamino group at the 4-position via nucleophilic substitution or amination reactions.
Detailed Synthetic Procedure (Inferred from Related Pyrido[2,3-d]pyrimidine Synthesis)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Synthesis of aminonicotinonitrile | Starting from nicotinamide derivatives, cyclohexylamine derivatives, or similar precursors | Formation of o-aminonicotinonitrile intermediate confirmed by IR and NMR spectroscopy |
| 2. Acylation | Acid chlorides such as chloroacetyl chloride or benzoyl chloride, triethyl orthoformate, or diethyl oxalate in DMF or similar solvents | Acylation of the amino group to form amide or ester intermediates |
| 3. Intramolecular cyclization | Heating or refluxing conditions to promote ring closure | Formation of the pyrido[3,2-d]pyrimidine core |
| 4. Amination at 4-position | Diethylamine in appropriate solvent | Nucleophilic substitution to introduce the diethylamino group |
| 5. Purification | Recrystallization or chromatographic techniques | Isolation of pure 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine |
Preparation of Stock Solutions and Formulations
For biological assays and further studies, preparation of stock solutions of this compound is standardized as follows:
| Stock Solution Preparation | Amount of Compound | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 mg | 4.2248 |
| 1 mM | 5 mg | 21.1238 |
| 1 mM | 10 mg | 42.2476 |
| 5 mM | 1 mg | 0.845 |
| 5 mM | 5 mg | 4.2248 |
| 5 mM | 10 mg | 8.4495 |
| 10 mM | 1 mg | 0.4225 |
| 10 mM | 5 mg | 2.1124 |
| 10 mM | 10 mg | 4.2248 |
Note: Solvents used include DMSO, PEG300, Tween 80, corn oil, and water in a stepwise addition ensuring clear solutions before proceeding to the next solvent.
Analytical Characterization Supporting the Preparation
- IR Spectroscopy : Disappearance of primary amino groups and appearance of secondary NH bands confirm cyclization.
- 1H NMR Spectroscopy : Signals corresponding to aromatic protons, diethylamino groups, and methylene protons validate substitution patterns.
- Elemental Analysis : Confirms the molecular formula and purity of the synthesized compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | o-Aminonicotinonitrile or nicotinamide derivative |
| Key Reactions | Acylation, cyclization, nucleophilic substitution |
| Functional Group Introduced | 2-Chloro substituent, 4-Diethylamino group |
| Solvents Used | DMF, DMSO, PEG300, Tween 80, Corn oil, Water |
| Analytical Techniques | IR, 1H NMR, Elemental analysis |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM |
Research Findings and Notes
- The synthetic methods for pyrido[3,2-d]pyrimidine derivatives, including 2-Chloro-4-(diethylamino) analogues, are well-established with high yields and reproducibility.
- The stepwise solvent addition and preparation of stock solutions ensure compound stability and solubility for biological assays.
- Related pyrido[2,3-d]pyrimidine derivatives synthesized by similar methods have shown potent biological activities, indicating the importance of precise synthetic control for pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) and copper (Cu) catalysts for coupling reactions.
Major Products
The major products formed from these reactions include substituted pyrido[3,2-d]pyrimidine derivatives, N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The pyrido[3,2-d]pyrimidine core structure is recognized for its broad spectrum of biological activities, including significant anticancer properties. Research indicates that derivatives of this compound can act as inhibitors against various cancer targets:
- Mechanisms of Action : The compound exhibits activity against several kinases involved in cancer progression, such as tyrosine kinases (TKs), phosphatidylinositol-3 kinase (PI3K), and cyclin-dependent kinases (CDKs) . Its ability to inhibit dihydrofolate reductase (DHFR) has also been linked to its anticancer effects, making it a candidate for targeted cancer therapies .
- Case Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against human cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity . For instance, one study reported an IC50 of 0.57 μM for a derivative against MCF-7 cells, highlighting its potential as a chemotherapeutic agent .
Antiviral Applications
Beyond oncology, 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine has been explored for antiviral applications. The compound's structural features allow it to interact with viral proteins, potentially inhibiting their function.
- Viral Infections : Research has indicated that pyrido[3,2-d]pyrimidines can be effective against various viral infections. The synthesis of these compounds often involves modifications that enhance their antiviral efficacy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound generally involves multi-step organic reactions that can yield various derivatives with altered biological activities.
- Synthetic Pathways : Common methods include nucleophilic substitutions and cyclization reactions involving chloro-substituted precursors . The structure-activity relationship studies indicate that modifications at specific positions on the pyrido[3,2-d]pyrimidine scaffold can significantly influence biological activity .
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound 1 | Anticancer | 0.57 | MCF-7 |
| Compound 2 | Anticancer | 1.31 | HepG2 |
| Compound 3 | Antiviral | N/A | Viral Proteins |
Future Directions in Research
The ongoing research into this compound suggests several promising avenues:
- Targeted Therapies : There is a growing interest in developing targeted therapies using this compound to minimize side effects typically associated with conventional chemotherapy .
- Combination Therapies : Future studies may explore the efficacy of this compound in combination with other therapeutic agents to enhance anticancer effects and overcome resistance mechanisms in tumors .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor binding, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Pyridopyrimidine Derivatives
Structural Analogues with Varying Substituents
2.1.1 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine (CAS: 16234-15-4)
- Core Structure: Thieno[3,2-d]pyrimidine (thiophene-fused pyrimidine) vs. pyrido[3,2-d]pyrimidine (pyridine-fused pyrimidine).
- Substituents: Morpholine at position 4 vs. diethylamino.
- Bioactivity: Thieno derivatives exhibit anticonvulsant activity in MES and scMET models, with ED₅₀ values ranging from 30–100 mg/kg . Pyrido derivatives are more commonly explored as kinase inhibitors (e.g., ATR inhibitors) .
- Synthetic Routes: Thieno compounds often utilize K₂CO₃-mediated SNAr with azoles, while pyrido derivatives employ Suzuki-Miyaura couplings or amine substitutions .
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine
- Substituents: 4-fluoroaniline at position 4 vs. diethylamino.
- Synthesis: Synthesized via SNAr with 4-fluoroaniline in isopropanol (96.79% yield) .
2-Chloro-4-(trifluoromethyl)pyrido[3,4-d]pyrimidine (CAS: 161334-00-5)
- Core Structure : Pyrido[3,4-d]pyrimidine (different ring fusion) vs. pyrido[3,2-d].
- Substituents : Trifluoromethyl at position 2 vs. chlorine.
- Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for CNS-targeting agents .
Pharmacological Profiles
Anticonvulsant Activity
- Thieno Derivatives: Compounds like 2-chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine show 100% protection against MES-induced seizures at 100 mg/kg, comparable to carbamazepine .
- Pyrido Derivatives: Limited anticonvulsant data; instead, 2-chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine derivatives are prioritized for kinase inhibition. For example, ATR inhibitors derived from pyrido[3,2-d]pyrimidine scaffolds exhibit IC₅₀ values <100 nM in cancer cell lines .
Kinase Inhibition
- ATR Inhibitors : Pyrido[3,2-d]pyrimidines with 4-alkoxy or 4-amine groups demonstrate potent ATR inhibition (e.g., compound 24d: IC₅₀ = 12 nM) .
- CXCR2 Antagonists: Pyrido[3,4-d]pyrimidines with ethanolamine substituents (e.g., compound 24d) show submicromolar binding affinity (Kᵢ = 0.8 μM) .
Reactivity and Functionalization
- SNAr Reactions : The 4-position of pyrido[3,2-d]pyrimidines is highly reactive toward amines (e.g., diethylamine) due to electron-withdrawing effects of the pyrimidine ring .
- Cross-Coupling : Suzuki reactions at position 6 (e.g., with phenylboronic acid) enable diversification for structure-activity relationship (SAR) studies .
- Tetrazole-Azide Equilibrium : 2-Azido derivatives (e.g., 4cA) undergo cyclization to tetrazolo-pyridopyrimidines, useful in click chemistry .
Biological Activity
2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine is a compound that belongs to the pyrido[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrido[3,2-d]pyrimidine core with a diethylamino group at the 4-position and a chlorine atom at the 2-position. Such modifications are crucial for its biological activity.
Antitumor Activity
Research indicates that pyrido[3,2-d]pyrimidines exhibit significant antitumor properties. For instance, studies have shown that compounds within this class can inhibit various kinases involved in cancer progression, including cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. The compound's ability to induce apoptosis and inhibit angiogenesis has been documented, making it a candidate for cancer therapy.
- Mechanism of Action : The antitumor effects are primarily linked to the inhibition of key signaling pathways such as those involving tyrosine kinases and phosphatidylinositol-3 kinase (PI3K) .
Antibacterial Activity
Pyrido[3,2-d]pyrimidines have also demonstrated antibacterial activity. The inhibition of dihydrofolate reductase (DHFR) is one of the mechanisms through which these compounds exert their antibacterial effects. This enzyme is crucial for DNA synthesis in bacteria, and its inhibition leads to bacterial growth suppression .
CNS Activity
The central nervous system (CNS) effects of this compound include potential anticonvulsant and CNS depressant activities. These effects may be attributed to its interaction with neurotransmitter systems and ion channels .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrido[3,2-d]pyrimidines. Modifications at various positions on the pyrido ring can significantly influence potency and selectivity against specific targets.
| Position | Modification | Biological Effect |
|---|---|---|
| 2 | Chlorine | Enhances kinase inhibition |
| 4 | Diethylamino | Increases CNS activity |
| 6 | Various | Alters antitumor efficacy |
Case Studies
- Anticancer Efficacy : In vitro studies have shown that derivatives of pyrido[3,2-d]pyrimidine exhibit IC50 values in the low micromolar range against several cancer cell lines including A549 (lung cancer) and PC-3 (prostate cancer). For example, a derivative demonstrated an IC50 value of approximately 1.54 µM against PC-3 cells .
- Antimicrobial Testing : A compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Q & A
Q. What are the standard synthetic routes for 2-Chloro-4-(diethylamino)pyrido[3,2-d]pyrimidine?
The compound is commonly synthesized via cyclization reactions using modified Niementowski conditions. For example, heating 2-amino-3-thiophenecarboxylate derivatives with formamide at 200°C facilitates cyclization to form the pyrido[3,2-d]pyrimidine core. Subsequent chlorination with phosphorus oxychloride introduces the chloro substituent, while diethylamine is introduced via nucleophilic substitution . Safety protocols, such as glove-box handling and protective equipment, are critical during chlorination steps due to the reactivity of POCl₃ .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary methods. For example, ¹H NMR δ values (e.g., 7.2–8.5 ppm for aromatic protons) and HRMS m/z peaks matching the molecular ion ([M+H]⁺) validate purity and structure. Additional characterization may include melting point determination and HPLC purity analysis .
Q. What safety protocols are mandatory for handling this compound?
Essential precautions include:
- Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Operations in a fume hood or glove box to avoid inhalation of volatile intermediates (e.g., POCl₃).
- Segregation of waste into halogenated organic containers for professional disposal .
Advanced Research Questions
Q. How can the cyclization efficiency in the synthesis be optimized?
Key parameters include:
- Reagent selection : Urea or formamide as cyclization agents under reflux conditions (180–200°C).
- Catalyst use : Pyridine or dimethylformamide (DMF) to enhance reaction rates.
- Temperature control : Gradual heating to avoid side reactions like decomposition of the thiophene precursor . Post-reaction monitoring via TLC or LC-MS ensures completion before proceeding to chlorination .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from impurities or assay variability. Mitigation approaches include:
Q. How is the compound’s potential as a kinase inhibitor evaluated?
Methodological steps involve:
- Enzyme assays : Incubating the compound with recombinant kinases (e.g., EGFR or CDK2) and measuring ATP consumption via luminescence.
- Crystallography : Co-crystallizing the compound with the kinase domain to identify binding interactions (e.g., hydrogen bonding with hinge regions).
- Cellular validation : Testing in cancer cell lines (e.g., MCF-7) with Western blotting to assess downstream pathway inhibition (e.g., ERK phosphorylation) .
Data Interpretation and Experimental Design
Q. How should researchers design stability studies for this compound under physiological conditions?
- Buffer systems : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Sampling intervals : Analyze degradation at 0, 6, 24, and 48 hours via LC-MS.
- Degradation product identification : Use HRMS/MS to characterize hydrolyzed or oxidized byproducts (e.g., dechlorinated or diethylamino-cleaved derivatives) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
